4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide
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Overview
Description
4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a morpholine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethylene glycol with methylamine.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a hydrogenation reaction involving cyclohexanone and a suitable reducing agent.
Benzamide Formation: The final step involves the reaction of the morpholine-cyclohexyl intermediate with 4-methylbenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and cyclohexyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H28N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C19H28N2O2/c1-16-5-7-17(8-6-16)18(22)20-15-19(9-3-2-4-10-19)21-11-13-23-14-12-21/h5-8H,2-4,9-15H2,1H3,(H,20,22) |
InChI Key |
JOZNYWDUWPEPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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